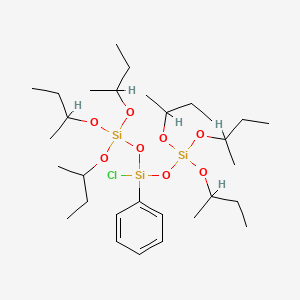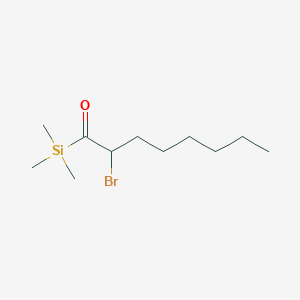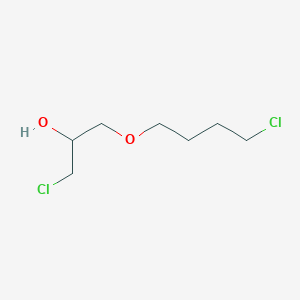
Selenoketene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Selenoketene is an organic compound characterized by the presence of a selenium atom bonded to a carbon-carbon double bond and a carbon-oxygen double bond. It is a member of the ketene family, which includes compounds with the general formula RR’C=C=O, where R and R’ are variable substituents. This compound is notable for its high reactivity and electrophilic nature, making it a valuable intermediate in organic synthesis .
Vorbereitungsmethoden
Selenoketene can be synthesized through several methods:
From Acyl Chlorides: One common method involves the elimination reaction of acyl chlorides in the presence of a base, such as triethylamine.
From α-Diazoketones: Another method is the Wolff rearrangement, where α-diazoketones are converted to ketenes under thermal or photochemical conditions.
From Vinylene Carbonate: This compound can also be generated from vinylene carbonate using phosphorus (V) sulfide and irradiation.
Industrial Production: Industrially, this compound is produced by dehydrating acetic acid, similar to the production of other ketenes.
Analyse Chemischer Reaktionen
Selenoketene undergoes various types of chemical reactions:
Electrophilic Addition: Due to its electrophilic nature, this compound readily reacts with nucleophiles.
Cycloaddition Reactions: This compound participates in [2+2] cycloaddition reactions, forming four-membered ring compounds.
Oxidation and Reduction: This compound can be oxidized to form selenoxides or reduced to form selenides.
Substitution Reactions: It can undergo substitution reactions where the selenium atom is replaced by other nucleophiles.
Wissenschaftliche Forschungsanwendungen
Selenoketene has several applications in scientific research:
Organic Synthesis: It is used as an intermediate in the synthesis of various organic compounds, including heterocycles and natural products.
Biological Studies: This compound derivatives are studied for their potential biological activities, such as antibacterial and antiviral properties.
Material Science: It is used in the development of new materials with unique electronic and optical properties.
Pharmaceuticals: This compound is explored for its potential use in drug development, particularly in the synthesis of selenium-containing drugs.
Wirkmechanismus
The mechanism of action of selenoketene involves its high electrophilicity, which allows it to react readily with nucleophiles. This reactivity is due to the sp character of the carbon atom bonded to the selenium atom. The molecular targets and pathways involved in its reactions include the formation of intermediates such as selenoamides and selenoesters .
Vergleich Mit ähnlichen Verbindungen
Eigenschaften
CAS-Nummer |
61134-37-0 |
|---|---|
Molekularformel |
C2H2Se |
Molekulargewicht |
105.01 g/mol |
InChI |
InChI=1S/C2H2Se/c1-2-3/h1H2 |
InChI-Schlüssel |
MXUFOARWKQCVKW-UHFFFAOYSA-N |
Kanonische SMILES |
C=C=[Se] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


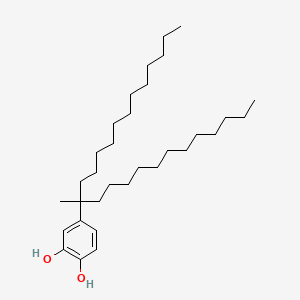
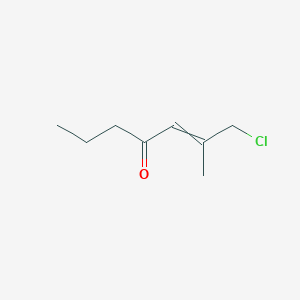
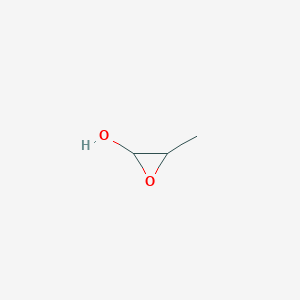
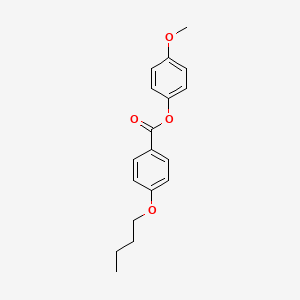
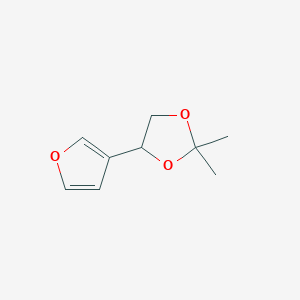
![{9-[4-(Methanesulfinyl)phenyl]-9H-fluoren-9-yl}acetaldehyde](/img/structure/B14606386.png)
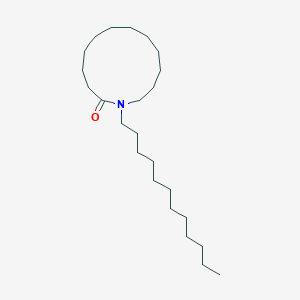
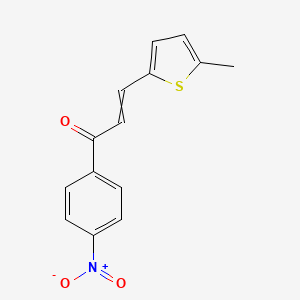
![Benzo[h]quinolin-2(1H)-one, 3,4-dihydro-](/img/structure/B14606406.png)

![{3-Nitro-4-[(prop-2-en-1-yl)oxy]phenyl}acetic acid](/img/structure/B14606425.png)
